![molecular formula C11H6ClF3O2S B1398016 Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 617706-21-5](/img/structure/B1398016.png)
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H7F3O2S . It is a derivative of benzo[b]thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is used in the field of medicinal chemistry and has a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A specific synthesis method for “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylate group and a trifluoromethyl group .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” has a molecular weight of 260.23 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Medicinal Chemistry Drug Development
“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” may have potential applications in medicinal chemistry due to the therapeutic importance of synthetic thiophene derivatives. These compounds have been reported to possess a wide range of therapeutic properties, making them effective drugs for various diseases .
Material Science Polymer Synthesis
The unique structure of thiophene derivatives makes them suitable for use in material science, particularly in the synthesis of conductive polymers. These polymers have applications in electronic devices due to their semiconducting properties .
Crop Protection Pesticide Formulation
Fluorinated organic chemicals, such as “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, are increasingly important in the crop protection industry. Over 50% of pesticides launched in the last two decades have been fluorinated, indicating potential use for this compound in developing new pest control solutions .
Organic Synthesis Building Block
This compound could serve as a building block in organic synthesis, allowing for functionalization through various reactions such as lithiation followed by trapping with electrophiles .
Mechanism of Action
Target of Action
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a type of benzothiophene derivative . Benzothiophenes are known to be important components in drug discovery and have been incorporated into various types of inhibitors, such as kinase inhibitors . Therefore, it’s plausible that this compound could also target kinases, which play crucial roles in cellular signal transduction pathways .
Mode of Action
Benzothiophene derivatives have been used in the synthesis of kinase inhibitors . Kinase inhibitors typically work by binding to the active site of the kinase, thereby preventing the transfer of phosphate groups to the substrate and interrupting the signaling pathway .
Biochemical Pathways
For instance, they can affect pathways related to cell growth, differentiation, and survival . Disruption of these pathways can lead to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
Kinase inhibitors, in general, can lead to the inhibition of cell proliferation and induction of apoptosis , which could potentially be the effects of this compound as well.
properties
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZMBFSZZMXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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